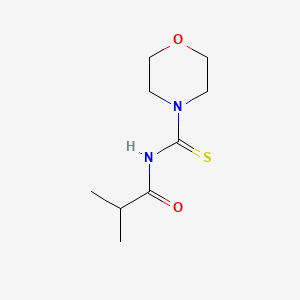![molecular formula C19H25N7O B5525005 N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that typically include pyrazolo[1,5-a]pyridine, triazoles, and piperidine moieties. These structures are common in research focused on the development of novel therapeutic agents due to their diverse pharmacological activities. While direct studies on this compound are not readily available, related research offers insights into synthesis methods, structural characteristics, and potential reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and N-alkylation processes. For example, ambient-temperature synthesis methods have been reported for pyrazole derivatives, utilizing condensation reactions between amines and aldehydes in the presence of a drying agent like magnesium sulfate (Becerra et al., 2021).
Molecular Structure Analysis
Crystal and molecular structure analysis of similar compounds shows that they often crystallize in the monoclinic system with specific space groups. The detailed geometry and electron density maps reveal the existing tautomeric forms in the crystalline state, influencing the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds with these moieties exhibit a range of chemical reactions, including ring-opening reactions under the influence of tertiary amines and the formation of novel derivatives through reactions with halo compounds and active methylene compounds. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are significantly influenced by the substituents on the core structure. For instance, modifications to the pyrazole or piperidine moieties can drastically alter water solubility, a critical factor for the pharmacokinetic profile of potential therapeutic agents (Baraldi et al., 2012).
Chemical Properties Analysis
The reactivity towards various reagents, stability under different conditions, and potential for undergoing oxidation or reduction are determined by the molecular structure. Detailed quantum and thermodynamic studies provide insights into the reactivity descriptors and stability of these compounds, guiding further modifications for desired properties (Halim & Ibrahim, 2022).
科学的研究の応用
Molecular Interactions and Ligand Affinity
N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine has been explored for its potential interactions with various receptors, highlighting its significance in molecular pharmacology. A notable study involved the analysis of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide at the CB1 cannabinoid receptor, providing insights into the molecular docking and interaction mechanism of related compounds (Shim et al., 2002).
Synthetic Pathways and Derivatives
Research into the synthetic pathways of similar complex molecules has led to the development of novel heterocyclic compounds. For instance, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, demonstrates the intricate synthetic routes involved in creating derivatives of such compounds for potential therapeutic applications (Ehler et al., 1977).
Biological Activities and Screening
Compounds with structural similarities have been subjected to biological screening to evaluate their potential as therapeutic agents. For example, the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure has opened new avenues for the development of drugs with selective receptor activity, offering a promising approach for treating disorders related to dopaminergic dysfunction (Möller et al., 2017).
Antimicrobial and Antitumor Properties
The exploration of novel pyrazolyl-s-triazine derivatives has revealed antimicrobial and antitumor activities, highlighting the potential of such compounds in addressing infectious diseases and cancer. These studies emphasize the importance of structural diversity in the discovery of new therapeutic agents with broad-spectrum biological activities (Sharma et al., 2017).
特性
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-10-25(11-8-14)19(27)15-12-20-26-9-5-4-6-16(15)26/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUYRHTYPOQLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)